molecular formula C15H10ClF3N2 B2503299 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole CAS No. 321980-62-5

1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole

Cat. No. B2503299
CAS RN: 321980-62-5
M. Wt: 310.7
InChI Key: GUHGYMWKRLXXFQ-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of compounds with a wide range of biological activities and applications. The compound "1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole" is a specific benzimidazole derivative that is not directly mentioned in the provided papers, but these papers discuss related compounds and their properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclization reactions and N-alkylation. For instance, the synthesis of 2-aryl-N-biphenyl benzimidazoles was achieved by starting with O-phenylenediamine and carboxylic acids, followed by N-alkylation . Similarly, 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles were synthesized by cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole . These methods could potentially be adapted for the synthesis of "1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole."

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole was determined, revealing intermolecular hydrogen bonds . The planarity of the benzimidazole ring system and the arrangement of molecules in the crystal lattice are common features observed . These structural insights are crucial for understanding the molecular conformation and potential interactions of "1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole."

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their functional groups. The presence of substituents like chloro and trifluoromethyl groups can influence the reactivity and interaction with other molecules. For instance, the restricted rotation around the methylene bridge in some benzimidazole derivatives has been evidenced by NMR and DFT studies . This could affect the chemical behavior of "1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole" in reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. Spectroscopic methods such as NMR, UV-Vis, FT-IR, and HRMS are used to study these properties . Theoretical calculations, including DFT and TD-DFT methods, help predict and compare the properties of these compounds . The HOMO-LUMO analysis provides information on charge transfer within the molecule, which is important for understanding the electronic properties . The presence of substituents like trifluoromethyl groups can significantly affect the electronic distribution and stability of the molecule .

Scientific Research Applications

Synthesis and Structural Studies

  • 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole derivatives have been synthesized and analyzed using various techniques like X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. The studies focus on the structural and spectroscopic properties, offering insights into their geometry and electronic structure (Saral, Özdamar, & Uçar, 2017).

Antimicrobial and Antifungal Activities

  • Several studies have synthesized various derivatives of 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole, evaluating their potential antimicrobial and antifungal activities. These include investigations into novel compounds with potential antibacterial properties against strains like MSSA and MRSA, and their effects on different cancer cell lines (Pham et al., 2022).

Agricultural Applications

  • In agriculture, benzimidazole derivatives, including 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole, have been used in formulations like solid lipid nanoparticles and polymeric nanocapsules for the controlled release of fungicides. These formulations offer benefits like improved transfer to the site of action, reduced environmental toxicity, and enhanced stability (Campos et al., 2015).

Inhibition of Enzymes and Biological Activity

  • Research on 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole derivatives has shown significant α-glucosidase inhibitory and antioxidant activities. This indicates potential therapeutic applications in managing diseases like diabetes and oxidative stress-related disorders (Menteşe, Yılmaz, & Baltaş, 2020).

Central Nervous System Activity

  • Certain derivatives have shown central nervous system depressant action in animal studies, indicating potential for development into sedatives or other neurologically active drugs (Anonymous, 2022).

DNA Topoisomerase Inhibition

  • Some 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole derivatives have been identified as potent inhibitors of mammalian DNA topoisomerase I, a target for anticancer drugs. These compounds have shown inhibitory effects on certain cancer cell lines, underscoring their potential as antitumor agents (Alpan, Gunes, & Topçu, 2007).

Future Directions

The future directions for “1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole” and similar compounds likely involve further exploration of their biological activities and potential applications in medicine. The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2/c16-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)20-14(21)15(17,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHGYMWKRLXXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole

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